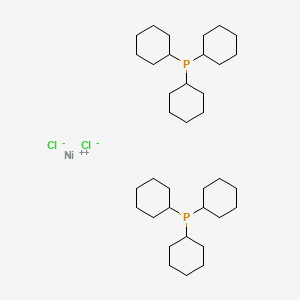
Dichlorobis(tricyclohexylphosphine)nickel(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis(tricyclohexylphosphine)nickel(II) is an organometallic compound with the formula NiCl2(PCy3)2, where PCy3 represents tricyclohexylphosphine. This compound is a coordination complex of nickel and is widely used as a catalyst in various organic synthesis reactions. It is known for its stability and effectiveness in facilitating cross-coupling reactions, making it a valuable reagent in the field of synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorobis(tricyclohexylphosphine)nickel(II) can be synthesized by reacting nickel(II) chloride with tricyclohexylphosphine in an appropriate solvent. A common method involves dissolving nickel(II) chloride in a solvent such as tetrahydrofuran (THF) and then adding tricyclohexylphosphine to the solution. The reaction mixture is stirred at room temperature until the formation of the desired complex is complete .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(tricyclohexylphosphine)nickel(II) are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobis(tricyclohexylphosphine)nickel(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state nickel complexes.
Reduction: It can also be reduced to form lower oxidation state nickel species.
Substitution: Ligand substitution reactions are common, where the tricyclohexylphosphine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by applying heat.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction typically produces nickel(0) or nickel(I) species .
Aplicaciones Científicas De Investigación
Dichlorobis(tricyclohexylphosphine)nickel(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Kumada, and Negishi couplings.
Biology: While its direct applications in biology are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly significant.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism by which Dichlorobis(tricyclohexylphosphine)nickel(II) exerts its catalytic effects involves the coordination of the nickel center with the reactants. The tricyclohexylphosphine ligands stabilize the nickel center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are essential for facilitating cross-coupling reactions and forming new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorobis(trimethylphosphine)nickel(II): This compound has trimethylphosphine ligands instead of tricyclohexylphosphine.
Dichlorobis(triphenylphosphine)nickel(II): This compound contains triphenylphosphine ligands and is used in various catalytic applications.
Uniqueness
Dichlorobis(tricyclohexylphosphine)nickel(II) is unique due to the bulky tricyclohexylphosphine ligands, which provide steric protection to the nickel center. This steric hindrance can enhance the compound’s stability and selectivity in catalytic reactions, making it particularly useful for specific synthetic applications .
Propiedades
Fórmula molecular |
C36H66Cl2NiP2 |
|---|---|
Peso molecular |
690.5 g/mol |
Nombre IUPAC |
nickel(2+);tricyclohexylphosphane;dichloride |
InChI |
InChI=1S/2C18H33P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
YOCBOYPGZVFUCQ-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



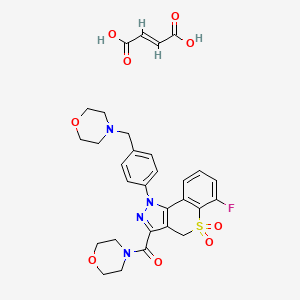

![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)

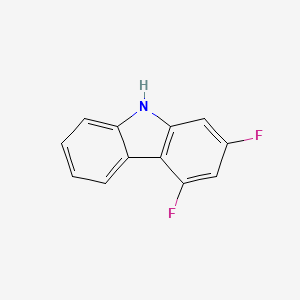
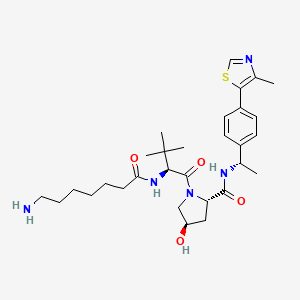
![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)


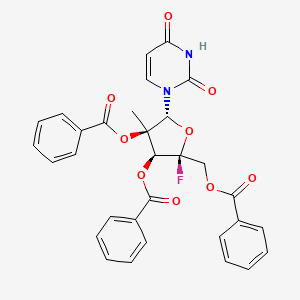
![9,10-di-[|A-(4-pyridyl)vinyl]anthracene](/img/structure/B11927637.png)
